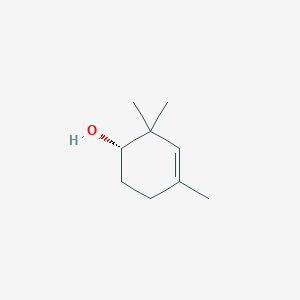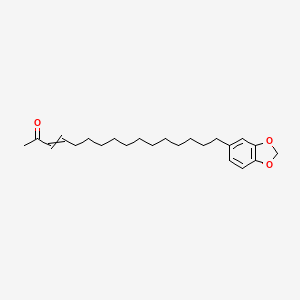![molecular formula C22H26N2O2 B14221844 9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]- CAS No. 824951-80-6](/img/structure/B14221844.png)
9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]- is a derivative of 9,10-anthracenedione, a compound known for its diverse applications in various fields, including dye production and medicinal chemistry. This specific derivative features two 2-methylpropylamino groups attached to the 1 and 8 positions of the anthracenedione core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-anthracenedione, 1,8-bis[(2-methylpropyl)amino]- typically involves the reaction of 9,10-anthracenedione with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product. The reaction can be summarized as follows:
9,10-Anthracenedione+2(2-methylpropylamine)→9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracenedione derivatives.
Scientific Research Applications
9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 9,10-anthracenedione, 1,8-bis[(2-methylpropyl)amino]- involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also generate reactive oxygen species (ROS), causing oxidative damage to cellular structures. The molecular targets include DNA, topoisomerases, and other enzymes involved in cell division and metabolism.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-: Another derivative with similar structural features but different substitution patterns.
1-Amino-4-hydroxy-9,10-anthracenedione: Known for its use in dye production and biological applications.
1,4-Diamino-9,10-anthracenedione: Studied for its anticancer properties.
Uniqueness
9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and generate ROS makes it a valuable compound for research in medicinal chemistry and cancer therapy.
Properties
CAS No. |
824951-80-6 |
|---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1,8-bis(2-methylpropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O2/c1-13(2)11-23-17-9-5-7-15-19(17)22(26)20-16(21(15)25)8-6-10-18(20)24-12-14(3)4/h5-10,13-14,23-24H,11-12H2,1-4H3 |
InChI Key |
YGKDFZZQDPAHER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14221761.png)
![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)

![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
![N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine](/img/structure/B14221777.png)
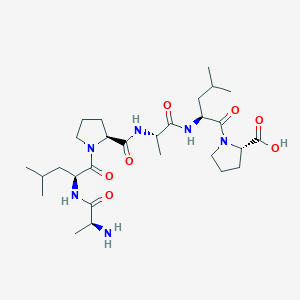
![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)
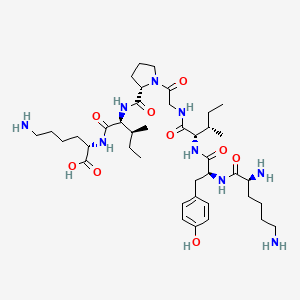
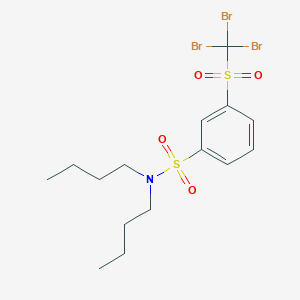
![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)

